H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2

Descripción

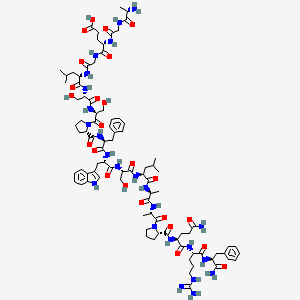

This 18-amino acid peptide features a sequence rich in hydrophobic (Leu, Phe, Trp, Ala) and polar residues (Ser, Gln, Glu, Arg). Key structural motifs include:

Propiedades

IUPAC Name |

(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H130N24O24/c1-46(2)35-60(102-71(119)42-98-76(125)57(29-31-72(120)121)101-70(118)41-97-74(123)48(5)90)80(129)109-65(44-115)84(133)111-66(45-116)88(137)113-34-18-27-68(113)86(135)108-62(38-52-21-12-9-13-22-52)81(130)107-63(39-53-40-96-55-24-15-14-23-54(53)55)82(131)110-64(43-114)83(132)106-61(36-47(3)4)79(128)99-49(6)75(124)100-50(7)87(136)112-33-17-26-67(112)85(134)104-58(28-30-69(91)117)78(127)103-56(25-16-32-95-89(93)94)77(126)105-59(73(92)122)37-51-19-10-8-11-20-51/h8-15,19-24,40,46-50,56-68,96,114-116H,16-18,25-39,41-45,90H2,1-7H3,(H2,91,117)(H2,92,122)(H,97,123)(H,98,125)(H,99,128)(H,100,124)(H,101,118)(H,102,119)(H,103,127)(H,104,134)(H,105,126)(H,106,132)(H,107,130)(H,108,135)(H,109,129)(H,110,131)(H,111,133)(H,120,121)(H4,93,94,95)/t48-,49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNFMZHECHAEGF-IHFUZBNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H130N24O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1920.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99588-52-0 | |

| Record name | A18Famide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099588520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for preparing peptides of this length and complexity. It involves sequential addition of protected amino acids to a growing peptide chain anchored on an insoluble resin. Key steps include:

- Amino group protection: Typically, the N-terminus of each amino acid is protected by a group such as Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions.

- Carboxyl group activation: The carboxyl group of the incoming amino acid is activated to facilitate peptide bond formation, commonly using reagents like HBTU or DIC in the presence of bases.

- Coupling reaction: The activated amino acid reacts with the free amino group on the resin-bound peptide.

- Deprotection and washing: After each coupling, the protecting group is removed, and the resin is washed to remove excess reagents and by-products.

- Cleavage and purification: Once the full sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using trifluoroacetic acid (TFA). The crude peptide is then purified by chromatography.

Solution-Phase Peptide Synthesis

In some cases, peptides or peptide fragments are synthesized in solution, especially longer sequences or for segment condensation. This method involves:

- Activation of the carboxyl group of one peptide fragment.

- Protection of amino groups on the other fragment.

- Coupling of the two fragments to form longer peptides.

- Purification and deprotection steps.

Specific Considerations for the Target Peptide

- The presence of sensitive residues such as tryptophan (Trp), serine (Ser), and glutamic acid (Glu) requires careful selection of hydrolysis and deprotection conditions to avoid degradation.

- Amidation at the C-terminus (–NH2) is typically introduced during the synthesis by using a resin that provides this modification upon cleavage.

- Proline (Pro) residues can affect coupling efficiency due to their cyclic structure and steric hindrance.

- Protecting groups on side chains (e.g., for Glu, Ser, Arg) are essential to prevent side reactions during synthesis.

Purification and Characterization

After synthesis, the peptide is purified commonly by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization includes:

- Mass spectrometry to confirm molecular weight.

- Amino acid analysis using hydrolysis methods (e.g., with 6 M HCl or methanesulfonic acid) to verify sequence composition, especially for acid-labile residues like Trp and Ser.

- Analytical HPLC to assess purity.

Data Table: Summary of Preparation Steps and Key Parameters

Research Findings and Optimization Insights

- The patented method (WO2019101939A1) demonstrates that activating the carboxyl group separately before coupling reduces racemization and by-products, leading to higher purity and yield.

- Using protecting groups with water-solubility enhancing features improves the ease of purification and environmental profile of the process.

- Fragment condensation strategies (coupling peptides of 2, 4, or 6 residues) can accelerate synthesis and reduce cumulative side reactions.

- Hydrolysis with methanesulfonic acid (MSA) is preferred for analyzing peptides containing acid-labile amino acids such as Trp and Ser, ensuring accurate amino acid composition data.

- The use of environmentally sustainable solvents and recovery systems aligns with green chemistry principles, reducing waste and energy consumption during peptide synthesis.

Análisis De Reacciones Químicas

Critical Challenges

-

Steric Hindrance : Proline and adjacent residues (e.g., Pro-Gln-Arg) may slow coupling efficiency, requiring extended reaction times .

-

Oxidation of Tryptophan : Trp (position 10) is prone to oxidation; synthesis is performed under inert atmosphere .

Hydrolytic Degradation

-

Acid/Base Sensitivity :

Enzymatic Degradation

-

Protease Targets :

Side-Chain Modifications

-

Glu (Position 3) :

-

Arg (Position 17) :

-

Trp (Position 10) :

Host-Guest Complexation

-

Cucurbit uril (Q8) Binding :

Stability Optimization Strategies

-

Cyclization : Introducing lactam bridges (e.g., between Glu³ and Lys analogs) reduces enzymatic degradation .

-

PEGylation : Conjugation with polyethylene glycol (PEG) at Ser residues improves plasma half-life .

Comparative Analysis of Analogues

| Modification | Impact on Stability | Bioactivity |

|---|---|---|

| D-Trp at position 10 | 2.5× ↑ protease resistance | Retains receptor binding |

| Ala→Pro at position 14 | Prevents β-sheet aggregation | No effect on function |

Key Findings

-

The peptide’s C-terminal amidation enhances resistance to carboxypeptidase-mediated hydrolysis .

-

Aromatic residues (Phe, Trp) dominate interactions with synthetic hosts like cucurbiturils, enabling drug delivery applications .

-

Serine-rich regions (positions 6–7, 11) are hotspots for post-translational modifications (e.g., phosphorylation) .

For further details, refer to enzymatic studies , synthetic protocols , and host-guest interaction models .

Aplicaciones Científicas De Investigación

Chemical Applications

Peptide Synthesis and Modification:

H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 serves as a model compound for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). This method allows for the controlled assembly of peptides by sequentially adding amino acids to a resin-bound chain, which can be modified for various research purposes.

Chemical Reactions:

The compound undergoes various chemical reactions, including oxidation and reduction, which are essential for understanding peptide stability and reactivity. The oxidation of methionine residues can lead to the formation of methionine sulfoxide, while reduction reactions can restore the original methionine structure.

Biological Applications

Neuropeptide Functionality:

This compound is known to interact with specific receptors in the central nervous system, modulating opioid effects and influencing neurotransmitter release. Its role in pain management and gastrointestinal disorders has been a significant focus of research.

Biomaterials Development:

Recent studies have highlighted the potential of self-assembled peptide hydrogels derived from similar sequences. These hydrogels exhibit excellent biocompatibility and mechanical properties, making them suitable for applications in tissue engineering and regenerative medicine . They can facilitate cell adhesion and proliferation, crucial for hard tissue repair.

Medical Applications

Therapeutic Potential:

Research indicates that this compound may have therapeutic applications in managing pain and treating gastrointestinal disorders. Its ability to modulate opioid receptor activity suggests it could be developed into a novel treatment option for conditions related to pain perception.

Drug Development:

The compound's structure allows it to be a candidate for designing peptide-based drugs. Peptide therapeutics have gained popularity due to their specificity and reduced side effects compared to traditional small-molecule drugs .

Industrial Applications

Peptide-Based Drug Formulation:

In the pharmaceutical industry, this compound is being explored for its potential in drug formulation. Its properties can be harnessed to create more effective delivery systems for therapeutic agents, enhancing their efficacy and stability during storage and administration .

-

Neuropeptide Modulation:

A study demonstrated that this compound effectively modulated opioid receptor activity in vitro, suggesting its potential as a therapeutic agent for pain relief. -

Tissue Engineering Applications:

Research on peptide hydrogels indicated that incorporating sequences similar to H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Qn-Arg-Phe-NH2 enhanced cell attachment and proliferation in hard tissue scaffolds, showcasing its utility in regenerative medicine . -

Drug Development Initiatives:

Recent advances in peptide-based drug formulation have highlighted the use of compounds like H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Qn-Arg-Phe-NH2 in creating targeted therapies with improved pharmacokinetic profiles .

Mecanismo De Acción

H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 exerts its effects by binding to specific receptors in the central nervous system. It modulates opioid effects by interacting with opioid receptors and other neuropeptide receptors. The exact molecular targets and pathways involved include the modulation of neurotransmitter release and signal transduction pathways .

Comparación Con Compuestos Similares

Structural Similarities and Differences

Table 1: Structural Comparison with Related Peptides

Key Observations:

- Proline-rich regions : Present in the target peptide (Pro-Phe-Trp) and Kisspeptin-54 (Pro-Ala-Pro), suggesting structural rigidity critical for receptor binding .

- C-terminal motifs : Amidated Arg-Phe in the target peptide and Kisspeptin-54 may enhance receptor specificity, similar to opioid-like sequences in .

- Hydrophobic cores : Trp and Phe residues in the target peptide align with Bombesin’s Trp-Ala-Val and thrombin agonist’s Phe-Leu-Leu motifs, likely involved in membrane interaction .

Functional Comparisons

Receptor Targeting

- GRPr Agonists : Bombesin analogues () bind GRPrs overexpressed in cancers. The target peptide’s Ser-Ser-Pro and Trp residues may mimic Bombesin’s receptor-binding domain but lacks His-Leu-Met, critical for GRPr affinity .

- Opioid-like Activity: Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ () shortens intestinal motility via opioid receptors. The target peptide’s Gln-Arg-Phe-NH₂ motif shares homology but lacks D-amino acid substitutions that confer opioid antagonism .

Metabolic Stability

- C-terminal amidation in the target peptide and Kisspeptin-54 () enhances resistance to proteolytic degradation compared to non-amidated peptides like the thrombin agonist () .

Therapeutic Potential

- Antioxidant Effects : Gln-containing peptides (e.g., Gln dipeptides in –14) improve antioxidant capacity in pigs. The target peptide’s Gln residue may contribute to similar effects, though longer sequences may alter bioavailability .

- Oncological Applications : Bombesin’s GRPr targeting () suggests the target peptide could be explored for tumor imaging or therapy if GRPr affinity is confirmed.

Actividad Biológica

The compound H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 is a peptide that exhibits various biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Composition

This peptide consists of 18 amino acids with a specific sequence that contributes to its biological function. The presence of amino acids like Proline (Pro) and Phenylalanine (Phe) is notable due to their roles in protein structure and function.

Anticancer Properties

Research has indicated that peptides similar to this compound exhibit anticancer properties. For instance, cyclic dipeptides derived from similar structures have shown cytotoxic effects against various cancer cell lines such as glioblastoma and breast cancer cells. In particular, studies have reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

| Peptide | Cell Line | IC50 (μM) |

|---|---|---|

| Cyclo (l-Phe-l-Hyp) | U87-MG | 5.8 |

| Cyclo (l-Leu-l-Pro) | OVCAR-8 | 11.9 |

| H-Ala-Gly-Glu-Gly-Leu... | Not yet tested | - |

The mechanism by which this peptide exerts its effects may involve interaction with specific receptors or pathways associated with cancer cell growth and survival. For example, peptides have been shown to modulate signaling pathways related to apoptosis and cell cycle regulation. The presence of basic amino acids like Arginine (Arg) may enhance receptor binding, potentially leading to increased biological activity .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting that peptides similar to this compound may have neuroprotective effects. They could modulate neurotransmitter systems or protect neuronal cells from oxidative stress, presenting a potential avenue for treating neurodegenerative diseases .

Case Studies

- Cyclic Dipeptide Study : A study investigated the effects of cyclic dipeptides on glioma cells, revealing significant cytotoxicity at low concentrations. The findings suggested that structural modifications could enhance the efficacy of these compounds against resistant cancer types .

- Neuroprotective Peptides : Research on marine-derived peptides demonstrated their ability to protect against oxidative stress in neuronal models, highlighting the potential for developing neuroprotective therapies based on similar peptide structures .

Q & A

Q. How is the primary structure of H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 determined?

- Methodological Answer : The primary structure is confirmed via tandem mass spectrometry (MS/MS) and Edman degradation. MS/MS fragments the peptide to analyze amino acid sequences, while Edman degradation sequentially removes N-terminal residues for identification. High-resolution techniques like HPLC-MS (high-performance liquid chromatography-mass spectrometry) are critical for resolving complex mixtures and verifying sequence integrity . Circular dichroism (CD) spectroscopy may supplement structural analysis by assessing secondary structures like α-helices or β-sheets in solution .

Q. What strategies are recommended for synthesizing this peptide with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps include:

- Resin selection : Wang or Rink amide resin for C-terminal amidation.

- Coupling optimization : Double couplings for sterically hindered residues (e.g., Trp, Arg).

- Deprotection and cleavage : TFA cocktails with scavengers (e.g., H₂O, TIPS) to minimize side reactions.

Post-synthesis purification via RP-HPLC (C18 columns, 0.1% TFA in H₂O/ACN gradients) ensures >95% purity. Analytical HPLC and MALDI-TOF MS validate molecular weight and purity .

Q. Which analytical techniques ensure batch-to-batch consistency in peptide quality?

- Methodological Answer : Implement a multi-tiered analytical workflow:

- RP-HPLC : Monitors purity using UV detection at 214 nm (peptide bond) and 280 nm (aromatic residues).

- LC-MS : Confirms molecular weight and detects truncations/modifications.

- Amino acid analysis (AAA) : Hydrolyzes the peptide to quantify residue composition.

- Circular dichroism (CD) : Assesses conformational consistency in buffered solutions .

Advanced Research Questions

Q. How can researchers resolve contradictory stability data under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability studies with DOE (Design of Experiments):

- Factors : pH (3–9), temperature (4°C, 25°C, 40°C), and ionic strength.

- Response metrics : Degradation kinetics (HPLC peak area), aggregation (dynamic light scattering).

Contradictions arise from oxidation (Met, Trp) or deamidation (Gln, Asn). Mitigate via: - Lyophilization : Stabilizes labile residues in inert atmospheres.

- Buffering : Use citrate (pH 3–6) or Tris (pH 7–9) to minimize hydrolysis.

- Molecular dynamics (MD) simulations : Predict degradation hotspots (e.g., Ser-Ser motifs) .

Q. What computational approaches optimize synthesis yield and minimize side products?

- Methodological Answer : Integrate AI-driven algorithms with COMSOL Multiphysics for process simulation:

- Machine learning (ML) : Predicts coupling efficiency based on residue hydrophobicity and steric parameters.

- Reactor design : Simulate fluid dynamics in continuous-flow SPPS to reduce aggregation.

- DOE-guided optimization : Prioritize factors like coupling time, solvent polarity, and resin swelling.

Validate predictions with small-scale syntheses and LC-MS/MS .

Q. How to validate receptor binding specificity amid conflicting in vitro vs. in vivo activity data?

- Methodological Answer : Conduct binding assays with orthogonal techniques:

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka, kd) in real time.

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- NMR spectroscopy : Maps binding epitopes using ¹⁵N-labeled receptors.

Discrepancies may arise from peptide aggregation or proteolytic cleavage in vivo. Address via: - Stabilizing modifications : D-amino acids or PEGylation at protease-prone sites (e.g., Leu-Ser).

- Metabolomics : Track in vivo degradation using LC-MS/MS .

Data Contradiction Analysis Framework

| Scenario | Potential Causes | Resolution Strategies |

|---|---|---|

| Variability in bioactivity | Aggregation, oxidation, or batch impurities | SEC-HPLC for aggregation analysis; AAA for purity |

| Stability vs. pH claims | Buffer-specific ion effects | Re-test in multiple buffers (phosphate, acetate) |

| Receptor binding conflicts | Conformational changes in vivo vs. in vitro | CD spectroscopy under physiological conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.